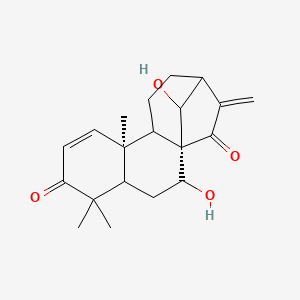
(-)-Liangshanin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Liangshanin A is a naturally occurring compound isolated from the roots of the plant species Illicium henryi. This compound belongs to the class of sesquiterpenes, which are known for their diverse biological activities. This compound has garnered significant interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Liangshanin A involves several steps, starting from commercially available starting materials. The key steps include the formation of the core sesquiterpene structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent transformations.
Industrial Production Methods: Industrial production of this compound is still in the research and development stage. scalable synthetic routes are being explored to meet potential demand. These methods focus on optimizing reaction conditions, improving yields, and reducing production costs. Techniques such as continuous flow chemistry and biocatalysis are being investigated for their potential to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: (-)-Liangshanin A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Chemistry: (-)-Liangshanin A is used as a model compound in synthetic organic chemistry to study complex cyclization reactions and stereoselective transformations.
Biology: In biological research, this compound is investigated for its potential as an anti-inflammatory and anti-cancer agent. Its ability to modulate specific cellular pathways makes it a valuable tool for studying cell signaling and apoptosis.
Medicine: Preclinical studies suggest that this compound may have therapeutic potential in treating inflammatory diseases and certain types of cancer. Its unique mechanism of action and low toxicity profile make it a promising candidate for drug development.
Industry: this compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals. Its complex structure and biological activity provide a template for designing novel compounds with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (-)-Liangshanin A involves its interaction with specific molecular targets within cells. It binds to and modulates the activity of enzymes and receptors involved in inflammatory and apoptotic pathways. By inhibiting pro-inflammatory cytokines and promoting apoptosis in cancer cells, this compound exerts its therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies indicate its potential to selectively target diseased cells while sparing healthy ones.
Comparison with Similar Compounds
(-)-Gossypol: Another sesquiterpene with anti-cancer properties.
Curcumin: A polyphenolic compound with anti-inflammatory and anti-cancer activities.
Artemisinin: A sesquiterpene lactone used as an anti-malarial agent.
Uniqueness: (-)-Liangshanin A stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its ability to selectively modulate inflammatory and apoptotic pathways makes it a valuable compound for therapeutic applications. Additionally, its low toxicity profile and potential for synthetic modification further enhance its appeal as a lead compound in drug development.
Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,9R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-7-ene-6,15-dione |
InChI |
InChI=1S/C20H26O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h7-8,11-13,15,17,22,24H,1,5-6,9H2,2-4H3/t11?,12?,13?,15?,17?,19-,20-/m0/s1 |
InChI Key |
CNTXARLHZHVLRV-OQCDNYEXSA-N |
Isomeric SMILES |
C[C@@]12C=CC(=O)C(C1CC([C@]34C2CCC(C3O)C(=C)C4=O)O)(C)C |
Canonical SMILES |
CC1(C2CC(C34C(C2(C=CC1=O)C)CCC(C3O)C(=C)C4=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
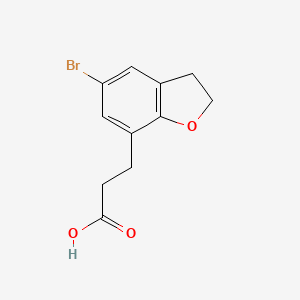
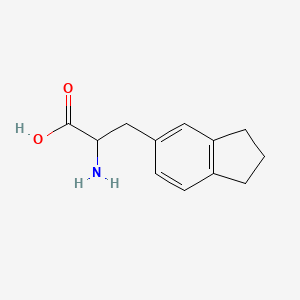
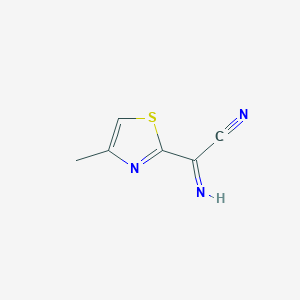
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)
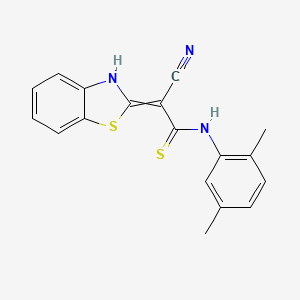

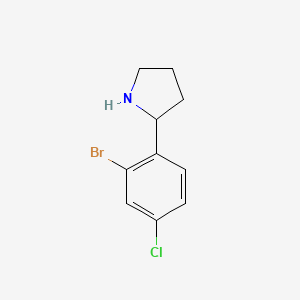
![6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12437456.png)
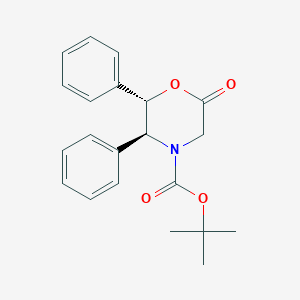
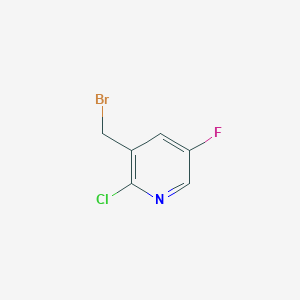
![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)

